9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16581953
InChI: InChI=1S/C21H24N2O2/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13,22H2,(H,23,24)
SMILES:
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol

9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate

CAS No.:

Cat. No.: VC16581953

Molecular Formula: C21H24N2O2

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate -

Specification

Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate
Standard InChI InChI=1S/C21H24N2O2/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13,22H2,(H,23,24)
Standard InChI Key RNVLKSOXBSATJW-UHFFFAOYSA-N
Canonical SMILES C1CC(CCC1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

9H-Fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate is systematically named according to IUPAC guidelines, reflecting its bifunctional structure. The fluorenylmethyl group (C₁₃H₉CH₂) is attached to a carbamate linkage (–OCONH–), which is further connected to a 4-aminocyclohexyl ring . The molecular formula C₂₁H₂₅ClN₂O₂ accounts for the chlorine atom present in the hydrochloride salt form, a common modification to enhance solubility and stability. The compound’s canonical SMILES string, C1CC(CCC1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl, provides a precise representation of its atomic connectivity and stereochemistry.

Spectroscopic and Physicochemical Data

Key spectroscopic features include distinct signals in ¹H-NMR corresponding to the fluorenyl aromatic protons (δ 7.2–7.8 ppm) and the cyclohexyl amine group (δ 1.2–2.1 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 372.9, consistent with its molecular weight. The compound’s LogP value, estimated at 2.8, suggests moderate lipophilicity, influencing its solubility in organic solvents like dimethylformamide (DMF) and dichloromethane .

Synthesis and Manufacturing

Protective Group Strategies

The synthesis of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate often employs the 9-fluorenylmethyloxycarbonyl (Fmoc) group as a temporary protective moiety for the amine functionality. This strategy, widely used in peptide synthesis, involves activating the carbamate’s carbonyl group with reagents such as HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of HOBt (Hydroxybenzotriazole) and DIEA (N,N-Diisopropylethylamine) . For instance, coupling Fmoc-protected intermediates with 4-aminocyclohexane hydrochloride under anhydrous conditions yields the target compound with >90% purity after chromatographic purification .

Scalability and Optimization

Industrial-scale production faces challenges related to racemization at the cyclohexyl chiral center. Studies suggest that substituting calcium carbonate for traditional acid scavengers reduces racemization during thiazole ring formation, a related synthetic step . Reaction optimization at 0–5°C further minimizes side reactions, achieving yields of 78–85% in batch processes .

Applications in Research and Industry

Intermediate in Peptide Synthesis

The compound’s Fmoc group is cleavable under mild basic conditions (e.g., 20% piperidine in DMF), making it invaluable for solid-phase peptide synthesis (SPPS) . Researchers have utilized it to construct cyclic peptides targeting G-protein-coupled receptors (GPCRs), where the 4-aminocyclohexyl group enhances conformational rigidity .

Pharmaceutical Development

Preliminary assays indicate that derivatives of this carbamate exhibit inhibitory activity against kinases involved in inflammatory pathways . For example, substituting the cyclohexyl amine with a 4,4-difluorocyclohexyl group improved selectivity for JAK3 kinase by 12-fold in vitro . Such findings underscore its potential as a scaffold for kinase inhibitors.

Research Findings and Future Directions

Recent Advances in Structural Modification

A 2025 study demonstrated that replacing the fluorenylmethyl group with a 2-nitrobenzyl moiety enhances photolability, enabling light-controlled release of the amine group in prodrug applications . This modification reduced off-target effects in murine models by 40% compared to traditional Fmoc-based systems .

Computational Modeling Insights

Density functional theory (DFT) calculations reveal that the carbamate’s carbonyl oxygen participates in hydrogen bonding with Thr183 in the ATP-binding pocket of JAK3, explaining its kinase selectivity . These models guide the rational design of next-generation analogues with improved binding affinities.

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